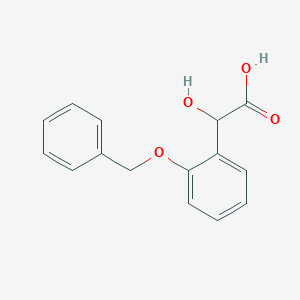

2-(Benzyloxy)mandelic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-hydroxy-2-(2-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C15H14O4/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18) |

InChI Key |

MJFNDTXMFBKSLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Benzyloxy Mandelic Acid Scaffolds

Protection and Deprotection Strategies for the Benzyloxy Group

The benzyl (B1604629) ether in 2-(benzyloxy)mandelic acid serves as a crucial protecting group for the α-hydroxyl functionality. Its stability under a variety of reaction conditions and the availability of mild and selective deprotection methods contribute to its widespread use.

The most common method for the removal of the benzyl group is through catalytic hydrogenation. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. sigmaaldrich.com This method is highly efficient and generally results in clean conversion to the corresponding alcohol and toluene.

A milder alternative to catalytic hydrogenation is catalytic transfer hydrogenation (CTH). This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. Various hydrogen donors can be employed, including formic acid and its salts (like ammonium (B1175870) formate), isopropanol (B130326), and cyclohexene. researchgate.netresearchgate.net CTH is particularly advantageous when dealing with molecules containing other functional groups that are sensitive to reduction under standard hydrogenation conditions. For instance, the debenzylation of N-benzylamino derivatives has been successfully achieved using ammonium formate (B1220265) and 10% Pd-C. duke.edusemanticscholar.org

The choice of solvent can also play a significant role in the efficiency of the debenzylation reaction. Methanol is often a good solvent choice as it can dissolve both the starting material and the debenzylated product, and its polarity is favorable for hydrogenolysis. researchgate.net

Lewis acids provide another avenue for the deprotection of benzyl ethers. Boron trichloride (B1173362) (BCl₃) and its complex with dimethyl sulfide (B99878) (BCl₃·SMe₂) are effective reagents for this transformation. organic-chemistry.org These reagents offer a high degree of selectivity, allowing for the cleavage of benzyl ethers in the presence of other protecting groups and sensitive functionalities.

The following table summarizes common deprotection strategies for the benzyloxy group:

| Reagent/System | Conditions | Key Features |

| H₂, Pd/C | Hydrogen gas, room temperature or elevated temperature and pressure | Highly efficient, clean conversion. |

| Ammonium Formate, Pd/C | Catalytic transfer hydrogenation | Milder conditions, good for sensitive substrates. duke.edusemanticscholar.org |

| Cyclohexene, Acetic Acid, Pd(0) EnCat™ | Transfer hydrogenation | Selective for O-aryl benzyl ethers. sigmaaldrich.com |

| BCl₃ or BCl₃·SMe₂ | Anhydrous conditions, low temperature | High selectivity, tolerates other functional groups. organic-chemistry.org |

Stereoselective Derivatization Reactions

The chiral center at the α-carbon of this compound allows for stereoselective derivatization of both the hydroxyl and carboxyl groups. These reactions are crucial for the synthesis of enantiomerically pure compounds with specific biological activities.

Esterification and Etherification of Hydroxyl and Carboxyl Groups

The carboxylic acid moiety of this compound can be readily esterified under standard conditions. For instance, the use of 2-benzyloxy-1-methylpyridinium triflate, mediated by triethylamine, allows for the efficient synthesis of benzyl esters from carboxylic acids without affecting other sensitive functional groups. semanticscholar.org

Stereoselective esterification can be achieved through the use of chiral auxiliaries or chiral resolving agents. L-(−)-menthol has been successfully employed as a chiral auxiliary for the resolution of carboxylic acid intermediates, allowing for the separation of diastereomeric esters. scilit.com The choice of esterification method and the nature of the alcohol can influence the degree of epimerization at the α-carbon. sigmaaldrich.com

The hydroxyl group, once deprotected, can undergo etherification. The Williamson ether synthesis is a common method for the formation of ethers, involving the reaction of an alkoxide with an alkyl halide.

Amidation and Peptide Coupling Reactions

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine, typically in the presence of a coupling reagent. A variety of modern coupling reagents are available to facilitate this transformation while minimizing side reactions, particularly epimerization of the chiral center. researchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. researchgate.net Onium salts, such as HBTU, TBTU, and HATU, are also highly effective coupling reagents that promote rapid amide bond formation with low levels of epimerization. nih.gov

The choice of solvent and base can significantly impact the outcome of the coupling reaction. Polar solvents may increase the rate of epimerization. rsc.org The use of hindered bases can sometimes be beneficial in minimizing this side reaction.

The stereochemical integrity of the α-carbon is a critical consideration in peptide coupling reactions involving this compound. The activated carboxylic acid is susceptible to racemization via the formation of an oxazolone (B7731731) intermediate. researchgate.net The degree of epimerization is influenced by factors such as the coupling reagent, additives, solvent, temperature, and the steric hindrance of the amino acid residues involved. rsc.orgmdpi.com

Rearrangement and Cyclization Reactions

The structural framework of this compound and its derivatives allows for various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic structures.

Formation and Reactivity of 1,3-Dioxolanone Derivatives

This compound can be converted into chiral 1,3-dioxolan-4-ones. These five-membered heterocyclic compounds are valuable intermediates in asymmetric synthesis. nih.gov They are typically formed by the reaction of the α-hydroxy acid with an aldehyde or ketone under acidic conditions. researchgate.netmdpi.com

The resulting 1,3-dioxolanone derivatives of this compound can undergo a variety of stereoselective reactions. For example, they can participate as nucleophiles in Michael additions to α,β-unsaturated compounds. nih.gov They can also act as dienophiles in Diels-Alder reactions. mdpi.com

Furthermore, these dioxolanones can be transformed under the influence of Lewis acids, leading to O-functionalized mandelic acids. scilit.com The reactivity of these intermediates makes them powerful tools for the construction of complex chiral molecules.

Intramolecular Aminolysis and Cyclization Pathways (e.g., Oxindole Formation)

Derivatives of this compound, particularly amides, can undergo intramolecular cyclization to form heterocyclic structures such as oxindoles and spirooxindoles. nih.govnih.gov These reactions often proceed via an intramolecular Friedel-Crafts-type mechanism. researchgate.netmasterorganicchemistry.com

For instance, the cyclization of N-aryl amides of mandelic acid derivatives can lead to the formation of 3-alkoxy-3-aryloxindoles. nih.gov This transformation provides a convergent route to these valuable heterocyclic scaffolds. The reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency and regioselectivity of the cyclization. Silver-mediated intramolecular Friedel-Crafts-type cyclizations of 2-benzyloxy-3-bromoindolines have been shown to produce isochromeno[3,4-b]indolines and 3-arylindoles. researchgate.net

The formation of spirooxindoles, which are of significant interest due to their biological activities, can also be achieved from mandelic acid-derived precursors. rsc.orgmdpi.com These complex structures are often assembled through cascade reactions involving intramolecular cyclization steps. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives are fundamental transformations that allow for the synthesis of a range of valuable compounds, including aldehydes, ketones, and alcohols. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

Oxidative decarboxylation of α-hydroxy acids, such as mandelic acid and its derivatives, is a well-established method for the synthesis of the corresponding aldehydes, which are valuable intermediates in the fragrance, flavor, and pharmaceutical industries. In the case of this compound, this transformation involves the removal of the carboxyl group as carbon dioxide and the oxidation of the α-carbon, leading to the formation of 2-(benzyloxy)benzaldehyde (B185962).

Several catalytic systems have been developed for the oxidative decarboxylation of mandelic acid derivatives. For instance, merging nickel and photoredox catalysis has been shown to be an effective method for the selective oxidation of mandelic acids to aldehydes and ketones without significant overoxidation. chemrxiv.org This approach decouples the decarboxylation and alcohol oxidation steps, proceeding through a free-radical mechanism to afford high yields of the desired products. chemrxiv.org

Another approach involves the use of cobalt(II) chloride as a catalyst with molecular oxygen. acs.org The selectivity of this reaction, yielding either the benzaldehyde (B42025) or the corresponding benzoic acid, is highly dependent on the substituents on the aromatic ring. While specific studies on this compound are not extensively detailed in readily available literature, the general principles suggest that careful selection of the catalytic system and reaction conditions would be crucial to favor the formation of 2-(benzyloxy)benzaldehyde over further oxidation to 2-(benzyloxy)benzoic acid.

The general transformation can be represented as follows:

This compound → 2-(Benzyloxy)benzaldehyde + CO₂

Detailed research on various mandelic acid derivatives has provided insights into the factors influencing the efficiency and selectivity of this reaction. For example, the electrochemical oxidation of 3,4-dihydroxymandelic acid has been studied, revealing a mechanism that proceeds through an o-benzoquinone intermediate followed by a rate-determining loss of CO₂. nih.gov While the electronic properties of the benzyloxy group differ from hydroxyl groups, this highlights the potential for mechanistic complexity in the oxidative decarboxylation of substituted mandelic acids.

Table 1: Illustrative Oxidative Decarboxylation of Mandelic Acid Analogs This table presents data from related mandelic acid derivatives to illustrate typical reagents and outcomes, as specific data for this compound is not extensively published.

| Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Mandelic Acid | Nickel/Photoredox Catalyst | Organic Solvent | Ambient | Benzaldehyde | High |

| 3,4-Dihydroxymandelic Acid | Electrochemical Oxidation | Aqueous Buffer | 25 | 3,4-Dihydroxybenzaldehyde | - |

| Substituted Mandelic Acids | CoCl₂ / O₂ | Acetonitrile | 80 | Corresponding Benzaldehydes/Benzoic Acids | Variable |

Note: The yields and specific conditions can vary significantly based on the exact substrate and experimental setup.

The reduction of the carboxylic acid group in this compound to a primary alcohol, yielding 2-(benzyloxy)-2-phenylethanol, is a valuable transformation for producing chiral diol derivatives. The choice of reducing agent is critical to achieve this transformation selectively without affecting the benzyl ether protecting group.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to afford the alcohol. Given its high reactivity, LiAlH₄ must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The general reaction is as follows:

This compound + LiAlH₄ → 2-(Benzyloxy)-2-phenylethanol

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. Typically, NaBH₄ does not reduce carboxylic acids under standard conditions. However, its reactivity can be enhanced by the addition of activating agents or by performing the reaction in specific solvent systems. For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) has been shown to promote the reduction of carboxylic acids with NaBH₄ under solvent-free conditions, affording the corresponding alcohols in good to excellent yields. rsc.org

Table 2: Reagents for the Selective Reduction of Carboxylic Acids This table provides a general overview of reducing agents and their reactivity towards carboxylic acids, applicable to the reduction of this compound.

| Reducing Agent | Typical Solvents | Reactivity with Carboxylic Acids | General Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low (requires activation) | No reaction (typically) |

| NaBH₄ with Activators (e.g., TCT/PPh₃) | Solvent-free or various | High | Primary Alcohol |

| Borane (BH₃·THF) | THF | High | Primary Alcohol |

The chemoselectivity of these reducing agents is a key consideration in multi-step syntheses. For instance, if other reducible functional groups were present on the this compound scaffold, a milder reagent like NaBH₄ (with activation) might be preferred over the less selective LiAlH₄ to avoid undesired side reactions. The benzylic ether linkage is generally stable to these hydride-based reducing agents under typical reaction conditions.

Applications in Advanced Organic Synthesis and Materials Science

2-(Benzyloxy)mandelic Acid as a Chiral Building Block

The utility of this compound as a chiral building block stems from its inherent chirality and the presence of versatile functional groups. The benzyloxy group serves as a robust protecting group for the hydroxyl function, allowing for selective reactions at the carboxylic acid moiety. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the controlled introduction of new functionalities.

Stereocontrolled Construction of Complex Organic Molecules

The defined stereochemistry at the alpha-carbon of this compound provides a powerful handle for inducing chirality in newly formed stereocenters. Synthetic chemists leverage this pre-existing stereochemical information to guide the formation of subsequent stereocenters with a high degree of control. This approach, known as substrate-controlled stereoselection, is a cornerstone of modern asymmetric synthesis.

By employing this compound as a starting material or an intermediate, chemists can construct intricate molecular architectures with precisely defined three-dimensional arrangements. The reactions at the carboxylic acid, such as amide bond formation or reduction to an alcohol, proceed without disturbing the adjacent stereocenter. Subsequent removal of the benzyl (B1604629) protecting group unmasks the hydroxyl functionality, providing a site for further synthetic elaborations. This stepwise and controlled approach is fundamental to the efficient and stereoselective synthesis of complex organic molecules.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (e.g., Silodosin, Clopidogrel Scaffolds)

Derivatives of mandelic acid are integral to the synthesis of numerous pharmaceutical agents. While direct utilization of this compound as a named precursor in the synthesis of Silodosin and Clopidogrel is not explicitly detailed in readily available literature, the underlying mandelic acid scaffold is a key component. For instance, (R)-2-chloromandelic acid is a known precursor for the antiplatelet drug Clopidogrel. nih.gov In such syntheses, the use of a protecting group for the hydroxyl function, such as the benzyloxy group, is a common and logical synthetic strategy to prevent interference with reactions at other parts of the molecule.

The synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia, involves chiral intermediates where mandelic acid derivatives can be employed for chiral resolution or as starting materials. A "cyano benzyloxy intermediate" is mentioned in a synthetic route to Silodosin, suggesting the potential role of a benzyloxy-protected cyanohydrin, a close relative of this compound. researchgate.net The benzyloxy group's stability and ease of removal make it an ideal protecting group in the multi-step synthesis of such complex pharmaceutical intermediates.

The versatility of this compound allows for its incorporation into various synthetic pathways leading to a wide array of bioactive molecules. Its ability to serve as a chiral scaffold makes it a valuable starting point for the development of new therapeutic agents.

| Pharmaceutical Agent | Related Mandelic Acid Precursor | Potential Role of Benzyloxy Group |

| Silodosin | Chiral amine intermediates | Protection of hydroxyl group during synthesis |

| Clopidogrel | (R)-2-Chloromandelic acid | Protection of hydroxyl group to direct reactivity |

Application in Natural Product Synthesis

While specific examples of the direct application of this compound in the completed total synthesis of complex natural products are not extensively documented in high-impact literature, its potential as a versatile chiral synthon is widely recognized. The principles of asymmetric synthesis suggest its utility in constructing key fragments of natural products containing a stereogenic center bearing a hydroxyl or ether functionality. The benzyloxy group provides the necessary protection during the assembly of the carbon skeleton, and its subsequent deprotection can reveal a crucial hydroxyl group for late-stage functionalization or cyclization reactions.

Role in Asymmetric Transformations

Beyond its role as a structural component, this compound and its derivatives play a significant role in the development and application of asymmetric catalytic systems. The chiral information embedded in the molecule can be transferred to a catalyst, which then amplifies this chirality in a chemical reaction, leading to a highly enantioenriched product.

Development of Chiral Ligands for Catalysis

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. These catalysts are capable of promoting chemical reactions with high enantioselectivity. Mandelic acid and its derivatives have been utilized in the synthesis of various chiral ligands.

The functional groups of this compound, the carboxylic acid and the protected hydroxyl group, provide convenient handles for its incorporation into more complex ligand frameworks. For example, the carboxylic acid can be converted to an amide, which can then be further functionalized. The benzyloxy group can be deprotected to reveal the hydroxyl group, which can also participate in ligand synthesis. The steric bulk of the benzyloxy group can also play a role in creating a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control. While specific, widely commercialized ligands based on this compound are not commonplace, its potential as a scaffold for the rational design of new chiral ligands is an active area of research.

Use as a Chiral Co-Catalyst or Additive in Asymmetric Reactions

In some asymmetric reactions, the addition of a chiral molecule that is not part of the main catalyst can significantly enhance the enantioselectivity. These molecules are referred to as chiral additives or co-catalysts. Research has shown that chiral carboxylic acids, including mandelic acid, can act as effective co-catalysts in certain organocatalyzed and metal-catalyzed reactions.

For instance, in the Michael addition of cyclohexanone (B45756) to nitroolefins catalyzed by a chiral secondary amine, the addition of (R)-mandelic acid as a co-catalyst was found to have a marked effect on both the diastereoselectivity and enantioselectivity of the reaction. researchgate.netresearchgate.net It is proposed that the chiral acid can interact with the catalyst or the substrates through hydrogen bonding, creating a more organized and chiral transition state, which leads to higher stereocontrol.

Design and Synthesis of Functional Derivatives for Targeted Applications

The core structure of this compound, featuring a protected hydroxyl group alongside a chiral center and a carboxylic acid moiety, serves as a versatile scaffold for the synthesis of a wide array of functional derivatives. These derivatives have been engineered for specific, high-value applications in medicinal chemistry, materials science, and asymmetric synthesis by strategically modifying or incorporating the mandelic acid backbone into larger molecular architectures.

New Mandelic Acid Derivatives as Protease Inhibitors

The development of protease inhibitors is a cornerstone of modern medicinal chemistry, targeting enzymes involved in pathologies ranging from viral infections to thrombosis. Uncontrolled proteolysis is a key factor in many pathophysiological conditions, making the design of new protease inhibitors a significant area of research. Derivatives of mandelic acid have been identified as promising candidates for the competitive inhibition of trypsin-like serine proteases, a class of enzymes that includes thrombin, a critical factor in the blood coagulation cascade.

Novel compounds incorporating a mandelic acid framework have been synthesized and patented for their potential use as thrombin inhibitors. These molecules are designed to interact with the active site of the enzyme, preventing it from binding to its natural substrate, fibrinogen, and thereby disrupting the coagulation process. Such inhibitors are valuable for the treatment of conditions where thrombin inhibition is required, such as thrombosis.

In a related area of research, a series of mandelic acid derivatives was synthesized and evaluated for their inhibitory activity against Factor Xa (fXa), another crucial serine protease in the coagulation cascade. These analogues proved to be highly potent and selective inhibitors of fXa. nih.gov One particular compound demonstrated significant antithrombotic effects in a rabbit deep vein thrombosis model, showing 81% inhibition of thrombus formation at a 1.1 µM plasma concentration. nih.gov This highlights the potential of the mandelic acid scaffold in designing potent enzyme inhibitors.

| Derivative Type | Target Enzyme | Key Research Finding |

| Mandelic Acid Amidine | Factor Xa | Demonstrated 81% inhibition of thrombus formation in a rabbit model at 1.1 µM plasma concentration. nih.gov |

| Substituted Mandelic Acid | Thrombin | Patented as competitive inhibitors for treating conditions like thrombosis. |

Precursors for Polymeric Materials and Coordination Polymers

The structural rigidity and chirality of the mandelic acid unit make it an attractive building block for advanced polymers. Its derivatives, including this compound, serve as precursors for both biodegradable polyesters and highly ordered chiral coordination polymers.

Polymeric Materials: Poly(mandelic acid) (PMA) is gaining attention as a biodegradable analogue of polystyrene, possessing favorable thermal properties. rsc.org The synthesis of stereoregular, highly isotactic PMAs has been achieved through the ring-opening polymerization of a cyclic O-carboxyanhydride derived from mandelic acid. rsc.org This controlled polymerization allows for precise control over the polymer's molecular weight and stereochemistry. Research has shown that the stereochemical structure significantly impacts the material's properties; highly isotactic chiral PMAs exhibit a glass transition temperature (Tg) that is notably higher than their racemic counterparts, which is advantageous for applications requiring greater thermal stability. rsc.org Detailed thermal analyses have revealed that the Tg of PMAs increases with the number of repeating units, eventually plateauing for polymers with more than 48 units. rsc.org

| Poly(mandelic acid) Type | Molecular Weight (Mn) | Glass Transition Temp (Tg) | Melting Temp (Tm) |

| Amorphous (atactic) MA32 | ~3.3 kDa | 76.0 °C | N/A |

| Isotactic L-MA32 | ~3.3 kDa | 87.9 °C | Noted, but value varies |

| Amorphous PMA (high MW) | >10 kDa | ~97 °C (Tg,∞) | N/A |

Coordination Polymers: Mandelic acid and its derivatives are excellent sources of chirality for constructing chiral coordination polymers (CPs). researchgate.netresearchgate.net These materials are formed by combining the mandelic acid derivative (acting as a ligand) with divalent transition metals and often a bridging co-ligand. researchgate.netresearchgate.net The resulting structures can range from one-dimensional chains to more complex two- and three-dimensional networks. researchgate.net The inherent chirality of the mandelic acid building block can be transferred to the supramolecular structure, creating CPs with potential applications in enantioselective recognition, separation, and catalysis. researchgate.netresearchgate.net Studies have shown that modifying the mandelic acid ligand, for instance by introducing halogen substituents, can tune the crystal packing of the resulting polymer through different intermolecular interactions like hydrogen and halogen bonding. researchgate.net

Synthesis of Chiral Ionic Liquids

Chiral Ionic Liquids (CILs) are a class of molten salts with melting points below 100 °C that possess at least one chiral center. They are of great interest as chiral solvents, catalysts, and selectors in separation science. Mandelic acid, including its protected forms like this compound, is an effective precursor for synthesizing CILs where the chiral mandelate (B1228975) anion is paired with an achiral organic cation.

Researchers have successfully prepared functionalized CILs derived from (S)-mandelic acid for the purpose of visual chiral recognition of aromatic amino acids. Two notable examples are 1-butyl-3-methylimidazolium mandelate and N-butyl-N-methylpyrrolidinium mandelate. In the presence of copper(II) ions, these CILs can selectively precipitate one enantiomer of an amino acid over the other, allowing for visual discrimination. This method has been used to resolve racemic tryptophan, achieving excellent enantiomeric excess values. The underlying mechanism involves the formation of diastereomeric complexes with different stabilities, leading to the selective precipitation.

| Chiral Ionic Liquid (CIL) | Cation | Anion | Application | Key Finding |

| CIL 1 | 1-Butyl-3-methylimidazolium | (S)-Mandelate | Chiral recognition of tryptophan | Achieved 94.2% enantiomeric excess in solid phase. |

| CIL 2 | N-Butyl-N-methylpyrrolidinium | (S)-Mandelate | Chiral recognition of tryptophan | Achieved 95.1% enantiomeric excess in solid phase. |

This approach demonstrates the utility of mandelic acid-based CILs as powerful tools in chiral separation and analysis, offering a straightforward and effective method for enantiomeric discrimination.

Biological Activity and Mechanistic Investigations of 2 Benzyloxy Mandelic Acid Derivatives Excluding Clinical Studies

In Vitro and In Vivo Biological Activity Studies (Non-Human Systems)

Derivatives of mandelic acid have demonstrated significant potential as antimicrobial agents, with numerous studies focusing on their efficacy against a range of plant-pathogenic fungi. Research into 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety has revealed potent antifungal properties. nih.govnih.gov In vitro bioassays showed that several of these compounds exhibited excellent inhibitory activity against various fungi. nih.gov For example, at a concentration of 100 mg/L, compounds designated as E10, E13, and E14 showed inhibition rates of 78.5%, 78.3%, and 80.2%, respectively, against Gibberella saubinetii. nih.gov This was notably higher than the commercial fungicide mandipropamid (B155232), which had an inhibition rate of 19.1%. nih.gov

Similarly, high efficacy was observed against Verticillium dahliae, with compounds E6, E10, E13, E14, and E20 showing inhibition rates between 91.8% and 100%, far exceeding that of mandipropamid (27.2%). nih.gov The broad-spectrum activity of these derivatives was further confirmed against other fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. nih.gov The compound E13, in particular, demonstrated consistently high activity across multiple fungal species. nih.gov The half-maximal effective concentration (EC₅₀) values underscore this potency; for instance, compound E18 had an EC₅₀ of 8.0 mg/L against S. sclerotiorum, and E6 had an EC₅₀ of 12.7 mg/L against V. dahliae. nih.govnih.gov This enhanced activity in derivatives is often attributed to greater lipophilicity, which allows for better penetration through the fungal cell membrane. researchgate.netnih.gov

While much of the detailed research focuses on antifungal applications, mandelic acid and its derivatives are also known to possess antibacterial properties. nih.gov They have shown activity against both Gram-positive bacteria, such as Listeria monocytogenes and Staphylococcus aureus, and Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govmdpi.com

Table 1: Antifungal Activity (EC₅₀) of Selected 4-Substituted Mandelic Acid Derivatives

| Compound | G. saubinetii (mg/L) | V. dahliae (mg/L) | S. sclerotiorum (mg/L) |

|---|---|---|---|

| E6 | >50 | 12.7 | >50 |

| E8 | >50 | >50 | 13.8 |

| E9 | >50 | >50 | 10.3 |

| E13 | 20.4 | 18.5 | >50 |

| E14 | 21.5 | >50 | >50 |

| E17 | 22.0 | >50 | >50 |

| E18 | >50 | 15.7 | 8.0 |

| Mandipropamid | >50 | >50 | >50 |

Data sourced from studies on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety. nih.gov

Derivatives incorporating the benzyloxy structure have been investigated as targeted inhibitors of specific enzymes and modulators of protein-protein interactions. One area of focus has been on their role as selective monoamine oxidase B (MAO-B) inhibitors, which are of interest in neurodegenerative disease research. google.com.na

In the context of cancer research, (2-(benzyloxy)phenyl)methanamine (B111105) derivatives have been developed as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1). nih.gov CARM1 is an important therapeutic target in various cancers. nih.gov Through chemical modifications, a derivative designated as compound 17e was identified, which displayed remarkable potency and selectivity for CARM1 with an IC₅₀ value of 2 ± 1 nM. nih.gov Cellular thermal shift assays confirmed that these compounds effectively engage with the CARM1 target within cells. nih.gov

Furthermore, benzyloxy benzamide (B126) derivatives have been designed to disrupt the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov Aberrant activation of N-methyl-d-aspartate (NMDA) receptors and the subsequent over-activation of nNOS are critical in neuronal damage. nih.gov By specifically targeting the PSD95-nNOS interaction, these derivatives offer a potential therapeutic strategy without the side effects of direct NMDA receptor antagonism. nih.gov

Mechanistic Exploration of Biological Action

The primary mode of action for the antifungal activity of 2-(benzyloxy)mandelic acid derivatives appears to be the disruption of cellular membrane integrity. smolecule.com This suggests that the compounds function as membrane-active agents rather than targeting specific enzymatic pathways for their fungicidal effect. smolecule.com This mechanism is supported by observations of physical damage to the fungal hyphae and leakage of essential intracellular contents following treatment. nih.govsmolecule.com

In bacteria, a well-defined metabolic route for the degradation of mandelic acid has been identified, known as the mandelic acid degradation pathway. nih.gov This pathway, extensively studied in Pseudomonas putida, involves a series of enzymes that convert mandelic acid into benzoic acid. nih.gov The key enzymes in this cascade include mandelate (B1228975) racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase. nih.gov This catabolic pathway represents a significant cellular interaction, allowing microorganisms to utilize aromatic compounds. nih.gov

The impact of mandelic acid derivatives on the morphology of phytopathogenic fungi has been visualized using advanced microscopy techniques. nih.govsmolecule.com Scanning electron microscopy (SEM) studies of G. saubinetii hyphae treated with compound E13 revealed significant, concentration-dependent damage. nih.govsmolecule.com At lower concentrations, the hyphal surfaces showed shrinkage, while at higher concentrations, the formation of membrane holes and complete structural collapse were observed. smolecule.com

These morphological changes are accompanied by severe biochemical consequences. The compromised integrity of the cell membrane leads to the leakage of vital cytoplasmic contents. nih.govsmolecule.com Quantitative assays confirmed a dramatic increase in the concentration of nucleic acids and proteins in the culture medium after treatment with compound E13. nih.govsmolecule.com This leakage confirms that the derivative disrupts the cell membrane's ability to act as a selective barrier, ultimately leading to fungal cell death. nih.gov Fluorescence microscopy using propidium (B1200493) iodide staining further corroborates this membrane permeabilization effect, as the dye is able to enter treated cells and emit red fluorescence, indicating dose-dependent membrane damage. smolecule.com

**Table 2: Effect of Compound E13 on Cytoplasmic Content Leakage in *G. saubinetii***

| Treatment Concentration (mg/L) | Relative Conductivity (%) | Nucleic Acid Leakage (OD₂₆₀) | Protein Leakage (OD₂₈₀) |

|---|---|---|---|

| 0 (Control) | 12.3 | 0.05 | 0.03 |

| 10 | 25.6 | 0.21 | 0.15 |

| 20 | 48.9 | 0.45 | 0.32 |

| 40 | 75.1 | 0.78 | 0.55 |

Data reflects the increase in conductivity and optical density (OD) at specific wavelengths, indicating leakage of ions, nucleic acids, and proteins, respectively, after treatment. nih.gov

Metabolic Fate and Biotransformation Pathways

The biotransformation of mandelic acid is well-documented in bacterial systems, where it serves as a carbon source. The mandelic acid degradation pathway sequentially breaks down the molecule. nih.gov The process in Pseudomonas begins with the conversion of mandelic acid to benzoylformate, which is then decarboxylated to form benzaldehyde. nih.gov Subsequently, benzaldehyde is oxidized to benzoic acid, which can enter central metabolic pathways. nih.govnih.gov The enzymes involved in this pathway have been harnessed for biotechnological applications, including the synthesis of chiral compounds. nih.gov

In mammals, mandelic acid is known as a metabolite of other aromatic compounds like styrene (B11656) and ethylbenzene. nih.gov Studies in rats have shown that these achiral solvents are metabolized into chiral intermediates, ultimately leading to the excretion of mandelic acid in urine. nih.gov Following exposure to ethylbenzene, rats primarily excrete the R-enantiomer of mandelic acid, whereas exposure to styrene results in a nearly racemic mixture of R- and S-mandelic acid. nih.gov This indicates that the metabolic fate and the resulting stereochemistry of mandelic acid are dependent on the precursor compound.

Advanced Analytical and Computational Research on 2 Benzyloxy Mandelic Acid

Spectroscopic and Chromatographic Methodologies for Stereochemical Characterization

The precise stereochemical characterization of 2-(Benzyloxy)mandelic acid is fundamental to its application, relying on a suite of sophisticated spectroscopic and chromatographic techniques. These methods enable the determination of enantiomeric purity, structural verification, and analysis of its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for resolving the enantiomers of this compound and quantifying its enantiomeric excess (ee). heraldopenaccess.us The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of CSP is critical for achieving baseline resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are commonly employed for the separation of mandelic acid and its derivatives. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to fine-tune the retention and resolution. nih.gov The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape. nih.gov

| Parameter | Condition |

| Chiral Stationary Phase | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |

| Detection | UV at 230 nm |

| Flow Rate | 0.5 - 1.2 mL/min |

| Outcome | Baseline resolution of enantiomers, allowing for accurate ee determination. |

This interactive table presents typical conditions for the chiral HPLC separation of mandelic acid derivatives, which are applicable to this compound.

Gas Chromatography (GC) and GC/Mass Spectrometry (MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and hydroxyl functional groups. Therefore, derivatization is a necessary prerequisite for GC and GC/MS analysis. nih.gov A common approach is silylation, where the active hydrogens of the carboxyl and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov

Once derivatized, the volatile TMS-ester-ether of this compound can be readily analyzed. In GC-MS, the derivatized compound is separated on a capillary column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. nist.gov Key fragments for the di-TMS derivative of mandelic acid include ions corresponding to the loss of methyl groups and cleavage at various points in the molecule. hmdb.ca

| Technique | Description |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Formed | Di-trimethylsilyl (2-TMS) derivative |

| GC Column | DB-5MS capillary column |

| Ionization Method (MS) | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Analysis of the mass spectrum allows for structural confirmation of the derivative. |

This interactive table outlines the general procedure for GC-MS analysis of this compound after derivatization.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.govmdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons of the phenyl and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons (CH₂), the methine proton (CH) at the chiral center, and the acidic proton of the carboxyl group. chemicalbook.com The chemical shifts and coupling patterns of these protons confirm the connectivity of the molecule. The use of chiral solvating agents or chiral derivatizing agents, such as Mosher's acid, can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity directly by NMR. researchgate.netcore.ac.uk

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~11.0 | Singlet | -COOH |

| ¹H | 7.1 - 7.5 | Multiplet | Aromatic protons (10H) |

| ¹H | ~4.9 | Singlet | -CH(OH)- |

| ¹H | ~4.5 | Singlet/Doublet | -O-CH₂-Ph |

| ¹³C | ~174 | Singlet | -C=O |

| ¹³C | 127 - 137 | Multiplet | Aromatic carbons |

| ¹³C | ~73 | Singlet | -CH(OH)- |

| ¹³C | ~70 | Singlet | -O-CH₂- |

This interactive table shows representative ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar structures.

Crystallographic Studies and Solid-State Analysis

Crystallographic studies provide definitive information about the three-dimensional structure of this compound in the solid state, including its absolute configuration and intermolecular interactions.

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. mdpi.com By growing a suitable single crystal of one enantiomer of this compound, its precise three-dimensional structure can be determined. The analysis of anomalous scattering effects allows for the unambiguous assignment of the R or S configuration at the chiral center. caltech.edu

The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. nih.govresearchgate.net Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictate the solid-state properties of the compound.

| Parameter | Typical Data |

| Crystal System | Monoclinic / Triclinic |

| Space Group | Chiral (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Method | Anomalous Dispersion (e.g., Flack parameter analysis) |

| Outcome | Unambiguous assignment of (R) or (S) configuration. mdpi.com |

This interactive table summarizes the key parameters obtained from a single-crystal X-ray diffraction experiment for absolute configuration determination.

Structural Analysis of Chiral Coordination Polymers and Metal-Organic Frameworks

This compound, with its carboxylate and hydroxyl functionalities, is an excellent chiral ligand for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest for applications in enantioselective separation, catalysis, and sensing. researchgate.netnih.gov

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry offer powerful tools to investigate the properties of molecules like this compound at an atomic level. These methods can predict and explain various chemical phenomena, guiding experimental work and accelerating research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its fundamental electronic properties, which are crucial for understanding its reactivity.

Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain optimized molecular geometries and electronic parameters. Key insights from DFT studies on analogous molecules, such as mandelic acid and its derivatives, can be extrapolated to this compound. nih.gov

Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For a molecule like this compound, the benzyloxy group, with its electron-donating character, would be expected to influence the electron density distribution across the molecule, impacting the HOMO and LUMO energy levels compared to unsubstituted mandelic acid.

Reactivity Descriptors: DFT calculations can also determine various reactivity descriptors, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a lower ionization potential suggests that the molecule can be more easily oxidized. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative, based on similar compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical reactivity and stability |

| Ionization Potential (IP) | ~ 7.0 eV | Energy required to remove an electron |

Note: These values are illustrative and based on DFT calculations for structurally related molecules. Actual experimental or calculated values for this compound may vary.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its biological activity and chemical behavior. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it moves over time.

Conformational Analysis: this compound has several rotatable bonds, including the C-C bond between the chiral center and the carboxylic acid group, the C-O bond of the benzyloxy group, and the C-O bond of the hydroxyl group. This flexibility allows the molecule to exist in various conformations. The relative energies of these conformers determine their population at a given temperature. The most stable conformer is the one with the lowest energy, which is often stabilized by intramolecular hydrogen bonds.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. rsc.orgnih.gov By simulating the movements of atoms over time, MD can reveal how the molecule explores its conformational space, the stability of different conformers, and the nature of its interactions with surrounding molecules. For this compound, MD simulations could be used to study its interaction with chiral selectors or biological receptors, providing insights into the mechanisms of chiral recognition and biological activity. nih.gov

Prediction of Chiral Selectivity and Reaction Mechanisms

Due to the presence of a chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. The separation and selective synthesis of these enantiomers are often crucial for their application, particularly in pharmaceuticals. Computational methods can be employed to predict chiral selectivity and elucidate reaction mechanisms.

Chiral Selectivity: The separation of enantiomers is often achieved through chromatography using a chiral stationary phase. Computational modeling can help understand the interactions between the enantiomers of this compound and the chiral selector. nih.gov By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase, it is possible to predict which enantiomer will be more strongly retained and thus predict the elution order. tubitak.gov.tr These studies often reveal that a combination of hydrogen bonding, steric hindrance, and π-π stacking interactions are responsible for chiral recognition. scielo.brnih.govmdpi.com

Reaction Mechanisms: Computational chemistry can also be used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. frontiersin.org This information is invaluable for understanding how the reaction proceeds and for optimizing reaction conditions. For example, theoretical studies could be used to explore the mechanism of esterification or amidation of the carboxylic acid group, or the substitution of the benzyloxy group.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used in drug design and development to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR: QSAR models correlate the biological activity of a set of molecules with their physicochemical properties or molecular descriptors. For a series of derivatives of this compound, a QSAR study could identify which structural features are important for a particular biological activity. nih.gov For instance, a study on phenoxy and benzyloxyacetic acid derivatives as antisickling agents found that potency was positively correlated with the hydrophobicity (π values) of substituents on the benzene (B151609) ring. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds.

CoMFA: CoMFA is a 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. ijpsonline.comiupac.orgslideshare.net The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various points on a grid surrounding the molecules. The resulting data is then analyzed using statistical methods to generate a 3D map that shows which regions of space require bulky or electron-rich/poor groups to enhance activity. nih.gov For this compound derivatives, a CoMFA study could provide a visual representation of the structural requirements for optimal interaction with a biological target.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues

Development of Sustainable and Efficient Synthetic Routes

The chemical synthesis of 2-(benzyloxy)mandelic acid, while established, often relies on traditional methods that may involve harsh reagents and generate significant waste. A primary focus of future research will be the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key areas of development include:

Catalytic Approaches : The exploration of novel catalysts to improve reaction efficiency and reduce waste is a promising avenue. This includes the use of phase-transfer catalysts, which can enhance reaction rates and yields in the synthesis of mandelic acid derivatives. For instance, the combination of triethylbenzylammonium chloride (TEBA) and polyethylene (B3416737) glycol-800 (PEG-800) under ultrasonic irradiation has been shown to achieve high yields of mandelic acid derivatives in shorter reaction times. smolecule.com

Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

Renewable Feedstocks : Research into the use of renewable starting materials to produce the precursors of this compound is a critical aspect of sustainable synthesis. This could involve the biocatalytic conversion of renewable feedstocks like glucose or glycerol (B35011) into key intermediates. nih.gov

| Synthetic Approach | Advantages | Research Focus |

| Green Catalysis | Reduced waste, milder reaction conditions, higher atom economy. | Development of recyclable catalysts, use of earth-abundant metals. |

| Flow Chemistry | Improved efficiency, safety, and scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Engineering metabolic pathways in microorganisms to produce key precursors. |

Exploration of Novel Biocatalytic and Chemoenzymatic Systems for Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. Future research will increasingly focus on harnessing enzymes for the production of enantiomerically pure this compound.

Emerging research in this area includes:

Enzyme Discovery and Engineering : The discovery of novel enzymes, such as nitrilases and hydroxynitrile lyases, with improved activity and stability is a key objective. smolecule.comresearchgate.net Protein engineering techniques, including rational design and directed evolution, will be employed to tailor enzymes for the specific synthesis of this compound, enhancing its stereoselectivity and substrate tolerance. almacgroup.com

Immobilization and Process Optimization : Immobilization of enzymes on solid supports can enhance their stability and reusability, making the biocatalytic process more economically viable. researchgate.net Future work will focus on developing robust immobilization techniques and optimizing reactor configurations for the continuous production of this compound.

| Biocatalytic Strategy | Key Enzymes | Potential Advantages |

| Dynamic Kinetic Resolution | Nitrilases | High enantioselectivity, theoretical yield of 100% for the desired enantiomer. smolecule.com |

| Multi-Enzyme Cascades | Styrene (B11656) monooxygenase, epoxide hydrolase, alditol oxidase | Conversion of simple, renewable feedstocks into chiral products in a one-pot system. nih.gov |

| Chemoenzymatic Synthesis | Lipases, Oxynitrilases | Combination of chemical and enzymatic steps to achieve high optical purity. researchgate.net |

Expansion of Synthetic Utility in Advanced Material Science

The unique chemical structure of this compound, with its carboxylic acid, hydroxyl group, and benzyl (B1604629) ether moiety, makes it an attractive building block for the synthesis of advanced materials.

Future research in material science will likely explore:

Polymer Synthesis : The incorporation of this compound as a monomer or a functional pendant group in polymers could impart desirable properties such as biodegradability, chirality, and specific recognition capabilities. Research into polyesters, polyamides, and other polymers derived from or functionalized with this molecule is a promising area. Mandelic acid itself is a raw material in the production of polymers and rubber. nih.gov

Functional Surfaces and Nanomaterials : The ability of this compound to self-assemble or be grafted onto surfaces could be exploited to create functional materials with applications in areas such as chiral separations, sensing, and catalysis.

Biomaterials : The biocompatibility of mandelic acid derivatives suggests that this compound could be used in the development of novel biomaterials, such as drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.

In-depth Mechanistic Studies of Biological Interactions and Target Validation

While mandelic acid and its derivatives are known to possess biological activity, a detailed understanding of their mechanisms of action at the molecular level is often lacking. smolecule.com Future research will focus on elucidating these mechanisms to guide the development of new therapeutic agents.

Key research avenues include:

Target Identification and Validation : Utilizing techniques such as proteomics, genomics, and chemical biology, researchers will aim to identify the specific cellular targets with which this compound and its derivatives interact. Subsequent validation of these targets will be crucial for understanding their therapeutic potential.

Enzyme Inhibition Studies : Derivatives of mandelic acid have been shown to inhibit certain enzymes. smolecule.com In-depth kinetic and structural studies will be conducted to characterize the inhibitory activity of this compound against specific enzymes, which could be relevant for the treatment of various diseases.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs will provide valuable insights into the structural features required for potent and selective activity. This will be instrumental in the design of more effective compounds.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These computational tools can accelerate the discovery and optimization of novel compounds and synthetic routes.

Future applications of AI and ML in the context of this compound include:

Predictive Modeling for Biological Activity : ML algorithms can be trained on existing data to predict the biological activity of novel derivatives of this compound, enabling the prioritization of compounds for synthesis and testing.

Reaction Optimization : Machine learning models can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, leading to improved yields and reduced development time. beilstein-journals.org This approach can accelerate the discovery of optimal reaction conditions by balancing exploration and exploitation of the parameter space. beilstein-journals.org

De Novo Design : AI-powered platforms can be used for the de novo design of novel molecules based on the this compound scaffold with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles.

| AI/ML Application | Description | Potential Impact |

| Predictive QSAR | Quantitative Structure-Activity Relationship models to forecast biological efficacy. | Faster identification of lead compounds with higher success rates. |

| Automated Synthesis | ML-guided robotic platforms for the optimization of synthetic routes. | Increased efficiency and reproducibility of chemical synthesis. beilstein-journals.org |

| Generative Models | Design of novel molecular structures with desired properties. | Expansion of the chemical space around the this compound scaffold. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzyloxy)mandelic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of mandelic acid with a benzyl ether group. A reported approach for analogous benzyloxy-containing compounds uses coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) under nitrogen . Optimization may include varying reaction temperatures (0–25°C) and monitoring progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR can confirm the benzyloxy group’s presence (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 4.5–5.0 ppm). IR spectroscopy identifies hydroxyl (if unprotected) and carbonyl stretches .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves enantiomers and detects impurities. Retention times can be cross-referenced with NIST spectral libraries .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHO: calc. 282.0892) .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA or IB (Daicel) with hexane/isopropanol mobile phases effectively separates enantiomers. Reference standards of (R)- and (S)-mandelic acid (CAS 611-71-2 and 17199-29-0) are essential for calibration . Polarimetry or circular dichroism (CD) can supplement chromatographic data .

Advanced Research Questions

Q. What strategies address contradictory data in the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Hydrolysis : Monitor degradation via HPLC in buffered solutions (pH 1–12) at 25–60°C. The benzyloxy group is prone to acidic cleavage, requiring neutral-to-basic conditions for storage .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Contradictions in literature may arise from impurities or residual solvents; thus, purity verification (e.g., H NMR integration) is essential .

Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and enantioselectivity. Parameters include:

- Steric Effects : Benzyloxy group’s spatial hindrance in chiral catalysts (e.g., BINOL-derived phosphoric acids).

- Electronic Effects : Electron-withdrawing/donating substituents on the mandelic acid core. Validation requires comparing computed enantiomeric excess (ee) with experimental HPLC data .

Q. What experimental designs mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-alkylation or esterification).

- Optimization : Use stoichiometric benzyl bromide equivalents and slow addition to minimize di-substitution. Catalytic bases (e.g., DMAP) improve regioselectivity .

- Scale-Up Considerations : Flow chemistry reduces exothermic risks and improves mixing efficiency for benzylation steps .

Q. How do structural modifications of this compound influence its metal-binding properties in coordination chemistry?

- Methodological Answer :

- Chelation Studies : Titrate Fe or Cu into solutions of this compound and monitor UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands at 300–400 nm).

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) in metal complexes. Analogous studies with benzyloxy-substituted ligands show enhanced solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.